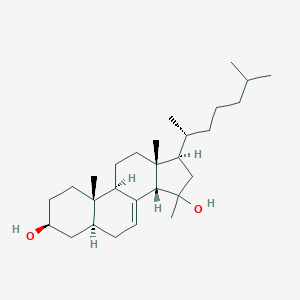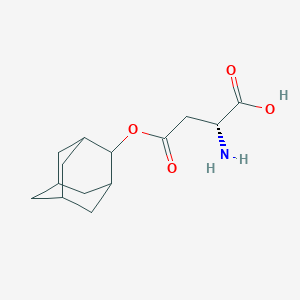
2-Adamantylaspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Adamantylaspartate (2-AA) is a synthetic analogue of L-aspartate that has been extensively used as a tool for investigating the role of excitatory amino acids in the central nervous system (CNS). It is a non-competitive inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
Mechanism of Action
2-Adamantylaspartate acts as a non-competitive inhibitor of glutamate transporters by binding to the transporter protein and preventing the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
The elevated levels of extracellular glutamate caused by 2-Adamantylaspartate can activate various glutamate receptors, leading to excitotoxicity and neuronal damage. However, it can also enhance synaptic transmission and plasticity, which can be beneficial for learning and memory. 2-Adamantylaspartate has also been shown to modulate the expression and activity of various signaling pathways and transcription factors.
Advantages and Limitations for Lab Experiments
The use of 2-Adamantylaspartate in lab experiments has several advantages, including its high potency and selectivity for glutamate transporters, its ability to modulate glutamate levels in a reversible manner, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects, its inability to distinguish between different subtypes of glutamate transporters, and its dependence on the presence of intact synapses.
Future Directions
There are several future directions for the use of 2-Adamantylaspartate in scientific research. One area of interest is the development of more selective and potent inhibitors of glutamate transporters that can distinguish between different subtypes and isoforms. Another area is the investigation of the role of glutamate transporters in various neurological disorders and the development of novel therapeutic strategies targeting these transporters. Finally, the use of 2-Adamantylaspartate in combination with other research tools such as optogenetics and electrophysiology can provide new insights into the complex mechanisms underlying synaptic transmission and plasticity.
Conclusion
In conclusion, 2-Adamantylaspartate is a valuable tool for investigating the role of glutamate transporters in the CNS. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 2-Adamantylaspartate in combination with other research tools can provide new insights into the complex mechanisms underlying synaptic transmission and plasticity, and may lead to the development of novel therapeutic strategies for neurological disorders.
Synthesis Methods
2-Adamantylaspartate can be synthesized by reacting 2-adamantanone with diethyl L-aspartate in the presence of a strong base such as potassium tert-butoxide. The product is then purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
2-Adamantylaspartate is widely used as a research tool to investigate the role of glutamate transporters in the CNS. It has been used to study the physiological and pathological functions of glutamate transporters, their regulation, and their involvement in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
CAS RN |
115545-60-3 |
|---|---|
Product Name |
2-Adamantylaspartate |
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(2R)-4-(2-adamantyloxy)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C14H21NO4/c15-11(14(17)18)6-12(16)19-13-9-2-7-1-8(4-9)5-10(13)3-7/h7-11,13H,1-6,15H2,(H,17,18)/t7?,8?,9?,10?,11-,13?/m1/s1 |
InChI Key |
WXDSZIVHWONVQR-JQUFPMINSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)C[C@H](C(=O)O)N |
SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)CC(C(=O)O)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)CC(C(=O)O)N |
synonyms |
2-adamantylaspartate beta-2-adamantylaspartic acid H-Asp(O-2-Ada)-OH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




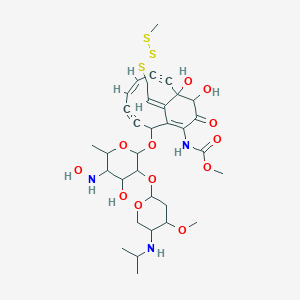
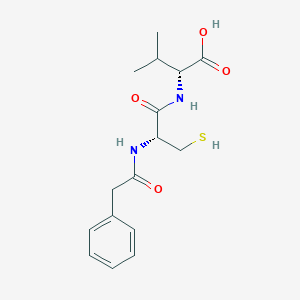
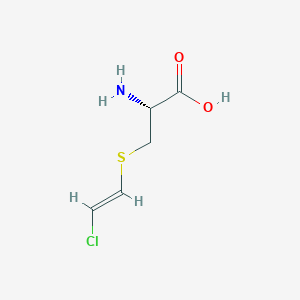
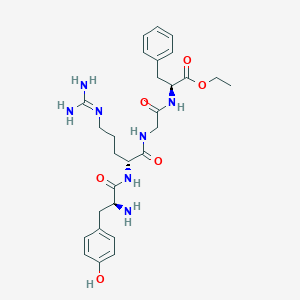


![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
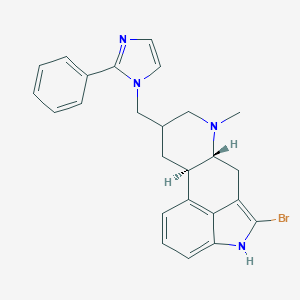
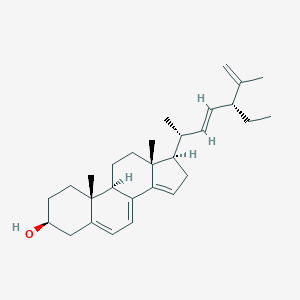

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
